(R)-2-Methyl-N-(3-(trifluoromethyl)-benzylidene)propane-2-sulfinamide (R)-2-Methyl-N-(3-(trifluoromethyl)-benzylidene)propane-2-sulfinamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13572471
InChI: InChI=1S/C12H14F3NOS/c1-11(2,3)18(17)16-8-9-5-4-6-10(7-9)12(13,14)15/h4-8H,1-3H3/b16-8+/t18-/m1/s1
SMILES: CC(C)(C)S(=O)N=CC1=CC(=CC=C1)C(F)(F)F
Molecular Formula: C12H14F3NOS
Molecular Weight: 277.31 g/mol

(R)-2-Methyl-N-(3-(trifluoromethyl)-benzylidene)propane-2-sulfinamide

CAS No.:

Cat. No.: VC13572471

Molecular Formula: C12H14F3NOS

Molecular Weight: 277.31 g/mol

* For research use only. Not for human or veterinary use.

(R)-2-Methyl-N-(3-(trifluoromethyl)-benzylidene)propane-2-sulfinamide -

Specification

Molecular Formula C12H14F3NOS
Molecular Weight 277.31 g/mol
IUPAC Name (NE,R)-2-methyl-N-[[3-(trifluoromethyl)phenyl]methylidene]propane-2-sulfinamide
Standard InChI InChI=1S/C12H14F3NOS/c1-11(2,3)18(17)16-8-9-5-4-6-10(7-9)12(13,14)15/h4-8H,1-3H3/b16-8+/t18-/m1/s1
Standard InChI Key UHAPINQRXQBAMZ-XSZFBFBBSA-N
Isomeric SMILES CC(C)(C)[S@@](=O)/N=C/C1=CC(=CC=C1)C(F)(F)F
SMILES CC(C)(C)S(=O)N=CC1=CC(=CC=C1)C(F)(F)F
Canonical SMILES CC(C)(C)S(=O)N=CC1=CC(=CC=C1)C(F)(F)F

Introduction

Chemical Structure and Properties

Molecular Architecture

The compound’s IUPAC name, (NE,R)-2-methyl-N-[[3-(trifluoromethyl)phenyl]methylidene]propane-2-sulfinamide, reflects its stereochemical configuration and functional groups. The R configuration at the sulfur center ensures enantioselectivity in reactions, while the trifluoromethyl (-CF₃) group enhances electrophilicity and metabolic stability.

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC₁₂H₁₄F₃NOS
Molecular Weight277.31 g/mol
IUPAC Name(NE,R)-2-methyl-N-[[3-(trifluoromethyl)phenyl]methylidene]propane-2-sulfinamide
Canonical SMILESCC(C)(C)S@@/N=C/C1=CC(=CC=C1)C(F)(F)F
InChI KeyUHAPINQRXQBAMZ-XSZFBFBBSA-N

The stereochemical integrity of the sulfinamide group is critical for its role in asymmetric induction. The trifluoromethyl group contributes to increased lipophilicity and resistance to oxidative degradation, making the compound suitable for reactions under harsh conditions.

Synthesis and Production Methods

Condensation Reaction

The primary synthetic route involves a condensation reaction between (R)-2-methylpropane-2-sulfinamide and 3-(trifluoromethyl)benzaldehyde. This reaction is typically conducted under mild conditions using bases such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) to deprotonate the sulfinamide and facilitate nucleophilic attack on the aldehyde.

(R)-2-methylpropane-2-sulfinamide+3-(trifluoromethyl)benzaldehydeBase(R)-2-Methyl-N-(3-(trifluoromethyl)-benzylidene)propane-2-sulfinamide\text{(R)-2-methylpropane-2-sulfinamide} + \text{3-(trifluoromethyl)benzaldehyde} \xrightarrow{\text{Base}} \text{(R)-2-Methyl-N-(3-(trifluoromethyl)-benzylidene)propane-2-sulfinamide}

Table 2: Representative Reaction Conditions

ParameterValue
SolventDichloromethane (DCM)
Temperature0–25°C
Reaction Time4–12 hours
Yield70–85%

Industrial Scalability

Industrial production employs continuous flow reactors to enhance reaction control and safety. Microwave-assisted synthesis has also been explored to reduce reaction times and improve yields, though detailed protocols remain proprietary.

Applications in Asymmetric Synthesis

Chiral Auxiliary in Pharmaceuticals

The compound’s sulfinamide group acts as a transient directing group, enabling the stereoselective formation of carbon-heteroatom bonds. For example, it facilitates the synthesis of β-amino alcohols and α-chiral amines, intermediates in drugs such as sitagliptin (antidiabetic) and levetiracetam (antiepileptic).

Materials Science

In polymer chemistry, the compound serves as a ligand precursor for transition-metal catalysts used in olefin polymerization. Its trifluoromethyl group enhances catalyst stability at high temperatures, enabling the production of high-molecular-weight polyethylene.

Hazard CategoryGHS CodePrecautionary Measures
Skin IrritationH315Wear nitrile gloves and lab coat
Eye IrritationH319Use safety goggles
Respiratory IrritationH335Use fume hood

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